(E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
Descripción
The compound (E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide features a unique hybrid structure combining a 1-methyltetrahydroindazole core linked via a methylene group to an acrylamide moiety bearing a thiophene-2-yl substituent. The tetrahydroindazole moiety may confer enhanced metabolic stability and binding affinity compared to simpler heterocycles, while the thiophene-acrylamide group is associated with electronic modulation and receptor interactions.
Propiedades
IUPAC Name |
(E)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-19-15-7-3-2-6-13(15)14(18-19)11-17-16(20)9-8-12-5-4-10-21-12/h4-5,8-10H,2-3,6-7,11H2,1H3,(H,17,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKJCJIMLGWGN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is an organic compound belonging to the acrylamide class. Its unique structure combines a tetrahydroindazole moiety with a thiophene ring and an acrylamide functional group, suggesting potential pharmacological applications due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through various methods that emphasize efficiency and environmental considerations. Commonly employed strategies include:
- Condensation Reactions : These involve the reaction of indazole derivatives with thiophene-based reagents to form the desired acrylamide structure.
- Functional Group Modifications : Post-synthetic modifications can enhance biological activity and selectivity for specific targets.
Biological Activity
The biological activity of (E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide has been investigated through various studies. Key findings include:
Anticancer Potential
Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines while displaying relatively low cytotoxicity towards normal cells. This selective toxicity is crucial for developing safer therapeutic agents.
The compound's mechanism appears to involve multiple pathways:
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
QSAR Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling predicts that the compound could interact with various biological targets, enhancing its therapeutic effectiveness against diseases such as cancer and possibly others due to its structural features .
Case Studies
Several case studies have highlighted the efficacy of similar acrylamide derivatives in treating specific conditions:
- Leishmania donovani and Trypanosoma cruzi : Analogous compounds have shown potent activity against these parasites, with IC50 values in the low micromolar range, indicating potential for further development as antiparasitic agents .
- Tyrosinase Inhibition : Compounds structurally related to (E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production, which could lead to applications in skin disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1448140-36-0 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Comparación Con Compuestos Similares
Structural Analogues and Substituent Variations
Key structural analogs of the target compound are summarized in Table 1. These analogs share the (E)-3-(thiophen-2-yl)acrylamide backbone but differ in the substituents attached to the nitrogen atom of the acrylamide group.
Table 1: Structural and Functional Comparison of Thiophene-Acrylamide Derivatives
Key Observations:
Core Heterocycle Influence: The 1-methyltetrahydroindazole group in the target compound distinguishes it from morpholinophenyl (26a) or pyrimidinone (compound 5) cores. Indazoles are known for kinase inhibition and metabolic stability due to their fused bicyclic structure, whereas morpholine and piperidine groups (e.g., 26a and 5) enhance solubility and modulate electron density .
Thiophene-Acrylamide Interactions :
- The (E)-3-(thiophen-2-yl)acrylamide group is conserved across analogs. Thiophene’s sulfur atom contributes to π-π stacking and hydrophobic interactions, which are critical for binding to targets like α7 nicotinic acetylcholine receptors (nAChRs) or lipoxygenase enzymes .
- Substituents on the acrylamide nitrogen (e.g., p-tolyl in vs. tetrahydroindazole-methyl in the target compound) dictate steric and electronic effects. Bulkier groups like tetrahydroindazole may restrict conformational flexibility but enhance target selectivity.
Biological Activity Trends: Antinociceptive Effects: Compound 26a and the p-tolyl analog () show activity via α7 nAChR modulation. The target compound’s indazole group could either enhance or antagonize this effect due to differences in receptor binding pockets . Enzyme Inhibition: Pyrimidinone-containing compound 5 () inhibits lipoxygenase, suggesting that electron-deficient cores (e.g., nitroso groups) enhance antioxidant activity. The target compound’s indazole may similarly interact with redox-active enzyme sites.
Physicochemical and Pharmacokinetic Properties
- Solubility: The morpholinophenyl group in 26a improves water solubility compared to the hydrophobic tetrahydroindazole in the target compound .
- Metabolic Stability: The saturated tetrahydroindazole may resist CYP450-mediated oxidation better than aromatic indazoles or pyrimidinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
